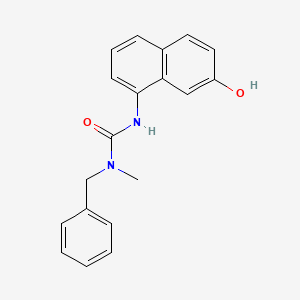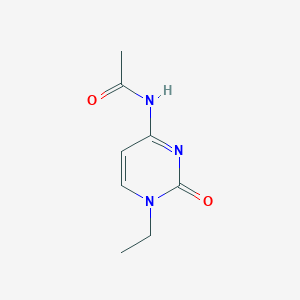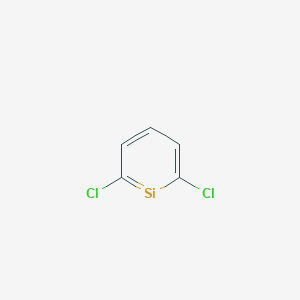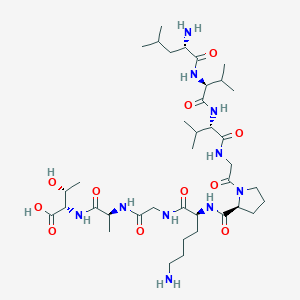![molecular formula C19H42O3Si2 B12604957 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose CAS No. 649755-79-3](/img/structure/B12604957.png)
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is a synthetic organic compound that features silyl protecting groups. These groups are often used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound is particularly useful in carbohydrate chemistry and nucleoside analog synthesis due to its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose typically involves the protection of hydroxyl groups using silyl chlorides. For instance, tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) and triethylsilyl chloride (TES-Cl) are commonly used reagents. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can enhance the reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose undergoes various chemical reactions, including:
Oxidation: The silyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or OsO4 can be used.
Reduction: Reagents such as LiAlH4 or NaBH4 are common.
Substitution: Nucleophiles like RLi or RMgX can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis.
Biology: Employed in the synthesis of nucleoside analogs for studying DNA and RNA.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The compound exerts its effects primarily through the stability and reactivity of its silyl protecting groups. These groups protect hydroxyl functionalities during chemical reactions, allowing for selective transformations. The mechanism involves the formation of a pentavalent silicon center, which is stabilized by the formation of strong Si-F bonds during deprotection .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl ethers (TBDMS ethers)
- Triethylsilyl ethers (TES ethers)
- Trimethylsilyl ethers (TMS ethers)
Uniqueness
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is unique due to its combination of tert-butyl(dimethyl)silyl and triethylsilyl groups, which provide enhanced stability and reactivity compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Propiedades
Número CAS |
649755-79-3 |
|---|---|
Fórmula molecular |
C19H42O3Si2 |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
(2R,3S,4S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4-dimethyl-5-triethylsilyloxypentanal |
InChI |
InChI=1S/C19H42O3Si2/c1-11-24(12-2,13-3)21-15-17(5)18(16(4)14-20)22-23(9,10)19(6,7)8/h14,16-18H,11-13,15H2,1-10H3/t16-,17-,18+/m0/s1 |
Clave InChI |
AERSEROMGBJXKP-OKZBNKHCSA-N |
SMILES isomérico |
CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC[Si](CC)(CC)OCC(C)C(C(C)C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)

![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)

![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)

![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)

